molecular formula C22H26N2O B11617738 4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline

4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline

Cat. No.: B11617738
M. Wt: 334.5 g/mol
InChI Key: JKNUJTKKBYFXNU-UHFFFAOYSA-N
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Description

4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is an organic compound that features a furan ring, a phenylpropyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. Microwave irradiation has also been employed to enhance reaction rates and yields in the synthesis of furan derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is unique due to its combination of a furan ring, a phenylpropyl group, and a dimethylaniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

4-[[[3-(furan-2-yl)-3-phenylpropyl]amino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C22H26N2O/c1-24(2)20-12-10-18(11-13-20)17-23-15-14-21(22-9-6-16-25-22)19-7-4-3-5-8-19/h3-13,16,21,23H,14-15,17H2,1-2H3

InChI Key

JKNUJTKKBYFXNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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